molecular formula C8H12Cl2O5 B089580 Oxydi(ethane-2,1-diyl) bis(chloroacetate) CAS No. 106-78-5

Oxydi(ethane-2,1-diyl) bis(chloroacetate)

Cat. No.: B089580
CAS No.: 106-78-5
M. Wt: 259.08 g/mol
InChI Key: HMTPTJJAOZAOSQ-UHFFFAOYSA-N
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Description

Oxydi(ethane-2,1-diyl) bis(chloroacetate) is a chemical compound with the molecular formula C8H12Cl2O5. It is also known as dimorpholino-diethyl ether .


Synthesis Analysis

While specific synthesis methods for Oxydi(ethane-2,1-diyl) bis(chloroacetate) were not found, related compounds such as N,N’- (ethane-1,2-diyl)bis (benzamides) have been synthesized and characterized in previous studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of Oxydi(ethane-2,1-diyl) bis(chloroacetate) were not found in the search results .

Safety and Hazards

Specific safety and hazard information for Oxydi(ethane-2,1-diyl) bis(chloroacetate) was not found in the search results .

Future Directions

Future research directions for Oxydi(ethane-2,1-diyl) bis(chloroacetate) were not found in the search results .

Properties

IUPAC Name

2-[2-(2-chloroacetyl)oxyethoxy]ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O5/c9-5-7(11)14-3-1-13-2-4-15-8(12)6-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTPTJJAOZAOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCl)OCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572158
Record name Oxydi(ethane-2,1-diyl) bis(chloroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-78-5
Record name Oxydi(ethane-2,1-diyl) bis(chloroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyleneglycyl bis (chloroacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 10-liter 4-neck round bottom flask equipped with a mechanical stirrer and Dean-Stark apparatus was added a solution of diethylene glycol (500 g), chloro acetic acid (980 g) and para-toluene sulphonic acid (25 g) in toluene (2.5 L). The solution was refluxed with stirring and azeotropic removal of water for 5 hours, and then cooled to room temperature. The toluene layer was washed with 5% sodium bicarbonate solution (3×1000 ml) and water (3 L). The toluene layer was dried over anhydrous sodium sulphate, filtered, and distilled to obtain chloro-acetic acid 2-[2-(2-chloro-acetoxy)-ethoxy]-ethyl ester (1.1 Kg) as light yellow oil. The product was characterized by 1H NMR (CDCl3) δ 3.75 (t, 2H, CH2), 4.12 (s, 2H, CH2), 4.36 (t, 2H, CH2)
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

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